

# Preclinical Profile of RM-018: A Tri-Complex KRAS(G12C) Inhibitor

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## Compound of Interest

Compound Name: RM-018

Cat. No.: B12418098

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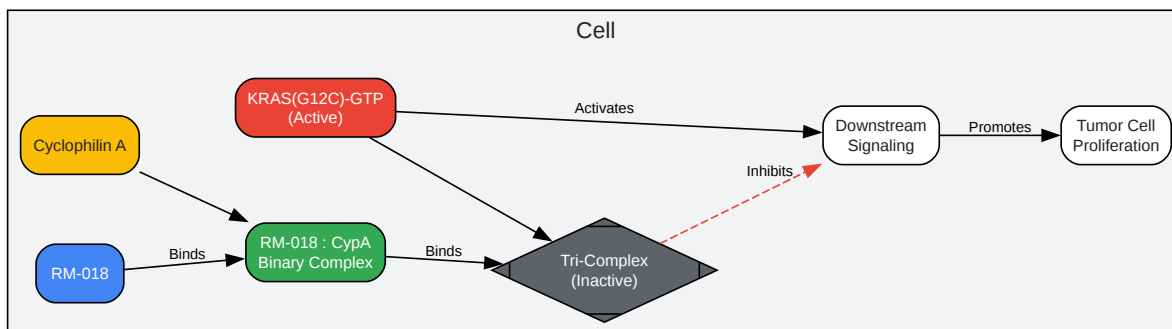
An In-depth Technical Guide for Researchers and Drug Development Professionals

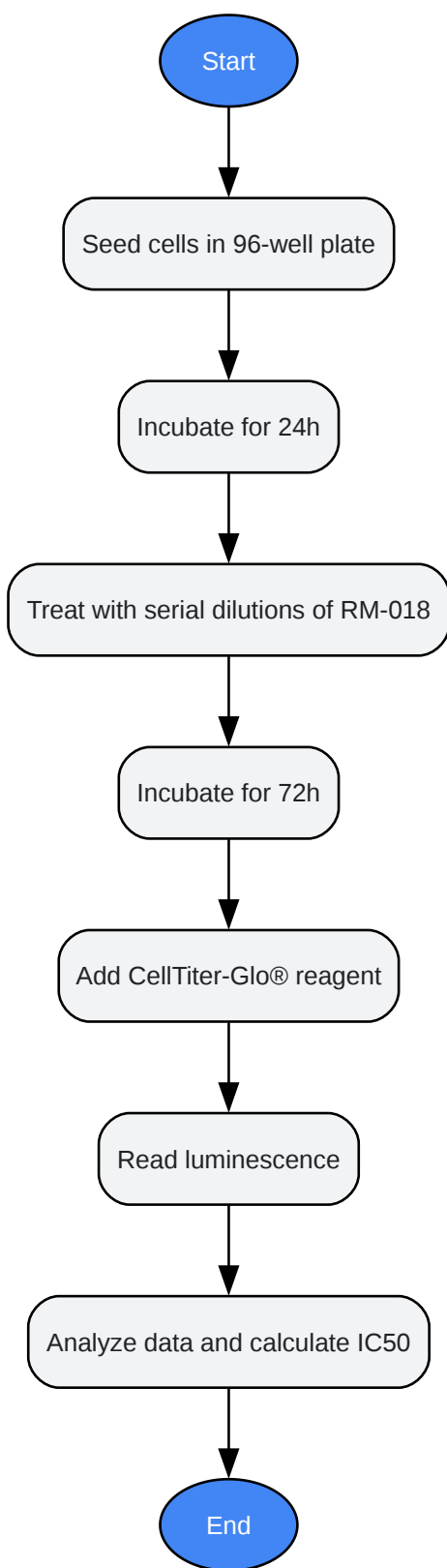
## Executive Summary

**RM-018** is a potent and selective inhibitor of the KRAS(G12C) mutant, a key driver in various cancers. This document provides a comprehensive overview of the preclinical data available for **RM-018**, a tool compound that has paved the way for clinical candidates such as RMC-6291. **RM-018** operates through a novel mechanism of action, forming a tri-complex with the active, GTP-bound form of KRAS(G12C) and the intracellular chaperone protein cyclophilin A. This unique approach allows **RM-018** to overcome resistance mechanisms that affect other KRAS(G12C) inhibitors that target the inactive, GDP-bound state. This guide summarizes the available in vitro efficacy, experimental protocols, and inferred in vivo, pharmacokinetic, and toxicological properties based on the preclinical development of its successor, RMC-6291.

## Core Concepts: Mechanism of Action

**RM-018** is a "tri-complex" KRAS inhibitor. Upon entering the cell, **RM-018** first forms a binary complex with the highly abundant chaperone protein, cyclophilin A. This binary complex then specifically recognizes and binds to the active, GTP-bound ("ON") state of KRAS(G12C). The resulting tri-complex of Cyclophilin A-**RM-018**-KRAS(G12C) effectively prevents the mutant KRAS protein from interacting with its downstream effectors, thereby inhibiting oncogenic signaling.<sup>[1][2]</sup> A key advantage of this mechanism is its ability to overcome resistance mutations in the switch-II pocket of KRAS, such as Y96D, which can impair the binding of inhibitors that target the inactive ("OFF") state.<sup>[1]</sup>





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## References

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- 2. IL-18 Inhibits Growth of Murine Orthotopic Prostate Carcinomas via Both Adaptive and Innate Immune Mechanisms | PLOS One [journals.plos.org]
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